sEH Inhibitory Potency: DCU vs. N,N'-Diphenylurea and Dicyclohexylcarbodiimide
N,N'-Dicyclohexylurea exhibits approximately 7.5-fold greater inhibitory potency against human soluble epoxide hydrolase (sEH) compared to N,N'-diphenylurea, and approximately 2.9-fold greater potency compared to dicyclohexylcarbodiimide . This potency differential arises from the cyclohexyl moiety's optimal steric and electronic complementarity to the sEH active site hydrophobic pocket [1].
| Evidence Dimension | Human sEH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | N,N'-Diphenylurea: 1,200 nM; Dicyclohexylcarbodiimide: 470 nM |
| Quantified Difference | 7.5-fold more potent than diphenylurea; 2.9-fold more potent than DCC |
| Conditions | Recombinant human sEH; fluorescence-based substrate hydrolysis assay; conditions as compiled in dataset |
Why This Matters
Procurement of DCU rather than diphenylurea or DCC ensures that sEH inhibition studies achieve the intended biochemical potency, avoiding the need for higher concentrations that could introduce off-target effects or solubility artifacts.
- [1] Morisseau, C.; Goodrow, M. H.; Dowdy, D.; Zheng, J.; Greene, J. F.; Sanborn, J. R.; Hammock, B. D. Potent urea and carbamate inhibitors of soluble epoxide hydrolase. Proceedings of the National Academy of Sciences 1999, 96 (16), 8849–8854. View Source
